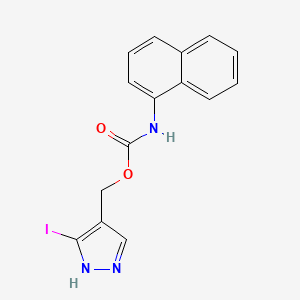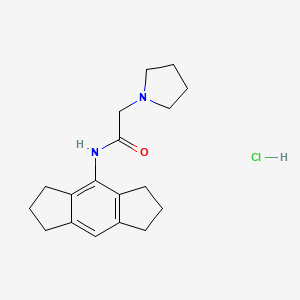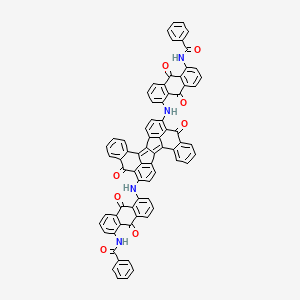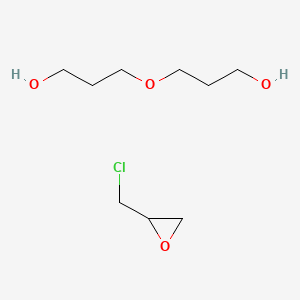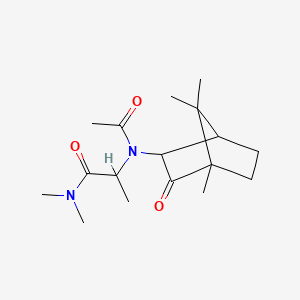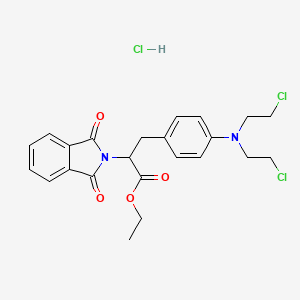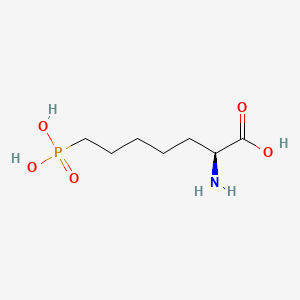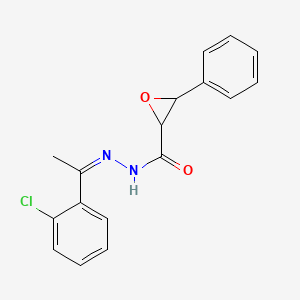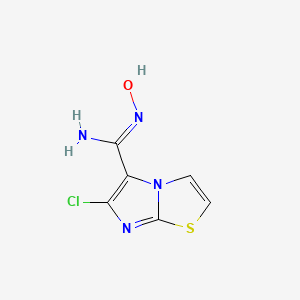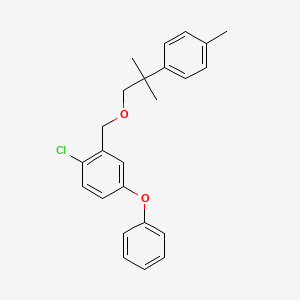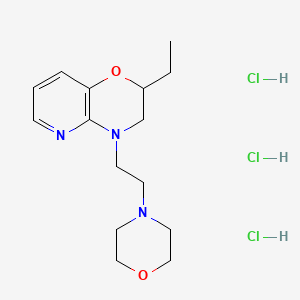
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(2-morpholinoethyl)-, trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(2-morpholinoethyl)-, trihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(2-morpholinoethyl)-, trihydrochloride typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and oxazine precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters would be essential to achieve high yields and purity.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its ability to form hydrogen bonds and other interactions could make it a useful tool in studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure might allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used as an intermediate in the production of other chemicals or materials. Its stability and reactivity might make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(2-morpholinoethyl)-, trihydrochloride would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular function. The pathways involved might include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds might include other heterocyclic compounds with related structures, such as:
- Pyridine derivatives
- Oxazine derivatives
- Morpholine derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structures. This unique arrangement allows for specific interactions and reactivity patterns that might not be observed in other similar compounds.
Conclusion
2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-2-ethyl-4-(2-morpholinoethyl)-, trihydrochloride is a complex and versatile compound with potential applications in various scientific fields
属性
CAS 编号 |
86979-90-0 |
|---|---|
分子式 |
C15H26Cl3N3O2 |
分子量 |
386.7 g/mol |
IUPAC 名称 |
2-ethyl-4-(2-morpholin-4-ylethyl)-2,3-dihydropyrido[3,2-b][1,4]oxazine;trihydrochloride |
InChI |
InChI=1S/C15H23N3O2.3ClH/c1-2-13-12-18(7-6-17-8-10-19-11-9-17)15-14(20-13)4-3-5-16-15;;;/h3-5,13H,2,6-12H2,1H3;3*1H |
InChI 键 |
HIQBQASMHGGSPJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1CN(C2=C(O1)C=CC=N2)CCN3CCOCC3.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


